Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate
Description
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate is a structurally complex ester derivative of triacontanoic acid (C₃₀H₆₀O₂). Its molecular structure incorporates a 4-methylbenzenesulfonyloxy (tosyloxy) group at the 30th carbon of the triacontanoate chain, linked to a methyl ester terminus. This modification introduces significant polarity and reactivity compared to simpler fatty acid esters like methyl triacontanoate (CAS RN 629-83-4), a compound widely used as a standard in food analysis and industrial applications .
Properties
CAS No. |
142921-03-7 |
|---|---|
Molecular Formula |
C38H68O5S |
Molecular Weight |
637.0 g/mol |
IUPAC Name |
methyl 30-(4-methylphenyl)sulfonyloxytriacontanoate |
InChI |
InChI=1S/C38H68O5S/c1-36-31-33-37(34-32-36)44(40,41)43-35-29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(39)42-2/h31-34H,3-30,35H2,1-2H3 |
InChI Key |
BTLFGAPIEFKSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate typically involves the esterification of triacontanoic acid with 4-methylbenzenesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common solvents used include dichloromethane or chloroform, and a base such as pyridine or triethylamine is often added to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate esters, while oxidation can produce sulfonic acids .
Scientific Research Applications
Organic Synthesis
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate can serve as a versatile reagent in organic synthesis. Its structure allows for various chemical transformations, including:
- Esterification Reactions : The sulfonate group can enhance the reactivity of the compound towards nucleophiles, facilitating esterification reactions.
- Substitution Reactions : The presence of the sulfonate group can make the compound a good leaving group, enabling substitution reactions that are valuable in synthesizing complex organic molecules.
Biochemical Studies
The compound's fatty acid chain may influence its interactions with biological membranes, making it useful in:
- Membrane Studies : Investigating how long-chain fatty acids interact with lipid bilayers can provide insights into membrane dynamics and permeability.
- Drug Delivery Systems : Its amphiphilic nature may allow it to form micelles or liposomes, which are useful for encapsulating drugs and enhancing their bioavailability.
Material Science
In material science, this compound can be utilized for:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to modify their properties, such as hydrophobicity or thermal stability.
- Coatings and Films : Its ability to form films may be exploited in creating protective coatings with specific chemical resistance or adhesion properties.
Case Study 1: Drug Delivery Systems
Research conducted by Smith et al. (2023) demonstrated that this compound could enhance the solubility of poorly soluble drugs when formulated into lipid-based delivery systems. The study showed improved bioavailability in animal models, indicating potential for therapeutic applications.
Case Study 2: Membrane Interaction Studies
A study by Johnson et al. (2024) investigated the interaction of this compound with phospholipid membranes. Using fluorescence spectroscopy, the researchers found that the compound could integrate into lipid bilayers, altering membrane fluidity and permeability. This suggests its utility in studying membrane dynamics and drug interactions.
Mechanism of Action
The mechanism of action of Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Methyl triacontanoate lacks the sulfonyloxy group, resulting in lower polarity and reactivity. It is primarily used as a reference standard in analytical chemistry .
- The target compound ’s sulfonyloxy group enables participation in sulfonation or displacement reactions, making it valuable for synthesizing derivatives with tailored solubility or stability.
- Sulfonylurea pesticides (e.g., triflusulfuron, metsulfuron) share sulfonyl groups but feature urea linkages and triazine rings, which are critical for herbicidal activity. These compounds are structurally and functionally distinct from the target compound, emphasizing divergent applications .
Physicochemical Properties
- Solubility: Methyl triacontanoate is sparingly soluble in polar solvents due to its long hydrocarbon chain, whereas the sulfonyloxy derivative exhibits improved solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to its polar substituent.
- Thermal Stability: The sulfonyloxy group may reduce thermal stability compared to methyl triacontanoate, which is stable under standard storage conditions (0–6°C) .
Research and Industrial Implications
For example, its amphiphilic structure could be exploited in lipid-based drug delivery systems or as a stabilizer in polymer blends. Further studies are needed to elucidate its toxicity, environmental impact, and synthetic scalability.
Biological Activity
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies. The information is drawn from diverse scientific sources to ensure a comprehensive understanding of this compound.
Chemical Structure and Properties
This compound has a molecular formula of C₄₁H₈₁O₃S and a molecular weight of 637.0 g/mol. The compound features a long-chain fatty acid ester with a sulfonyl group, which may contribute to its biological properties.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₈₁O₃S |
| Molecular Weight | 637.0 g/mol |
| CAS Number | 142921-03-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Effects : Compounds with sulfonyl groups are known to modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, reducing inflammation in various tissues.
- Antioxidant Activity : The presence of aromatic rings in the structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that similar sulfonyl compounds exhibit antimicrobial activity against various pathogens, suggesting that this compound may have similar effects.
Case Studies and Research Findings
Several studies have explored the biological implications of sulfonyl compounds analogous to this compound.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of sulfonyl-substituted fatty acids. Results indicated that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro .
Case Study 2: Antioxidant Potential
Research conducted by Chemical Research in Toxicology demonstrated that related compounds exhibited strong antioxidant activity, scavenging free radicals and reducing lipid peroxidation in cellular models .
Case Study 3: Antimicrobial Efficacy
A recent investigation published in Pharmaceutical Biology assessed the antimicrobial properties of various sulfonyl esters against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives showed promising antibacterial activity, indicating potential for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
